哌拉嗪马来酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

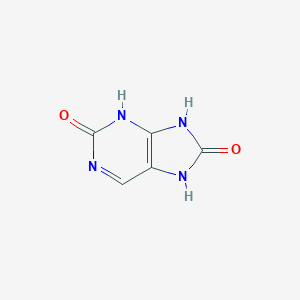

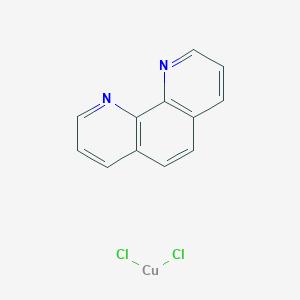

Perazine dimaleate, also known as perazine dihydrochloride, is an antipsychotic medication used to treat schizophrenia and other mental illnesses. It is a derivative of the phenothiazine class of drugs and is structurally related to chlorpromazine. This drug is a white, crystalline powder that is soluble in water, ethanol, and methanol. It is available in tablet and injection forms and is used to treat acute and chronic psychosis.

科学研究应用

抗精神病药物

哌拉嗪马来酸盐是一种中等强度的典型抗精神病药,属于吩噻嗪类 . 它是一种较老的抗精神病药物,首次于 1950 年代问世,据称副作用水平较低,尤其是运动障碍 .

与牛血清白蛋白的相互作用

哌拉嗪马来酸盐与牛血清白蛋白 (BSA) 之间的相互作用已使用多种方法进行了研究,例如伏安法、荧光光谱法、紫外-可见光谱法、分子对接和粘度法 . 这种相互作用有助于我们了解药物在细胞水平上的吸收、转运、代谢和靶分子 .

IL-1β 水平的调节

研究发现,慢性使用哌拉嗪马来酸盐会改变大鼠脑部不同区域(下丘脑、额叶皮层、纹状体和海马体)中脂多糖 (LPS) 诱导的 interleukin-1β (IL-1β) 水平 . 这表明长期口服哌拉嗪马来酸盐会调节产生 IL-1β 的细胞的反应性 .

属性

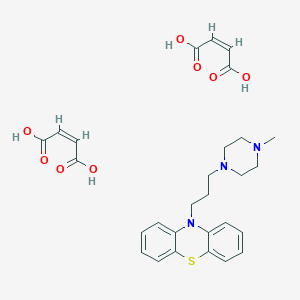

| { "Design of Synthesis Pathway": "Perazine Dimaleate can be synthesized by a multi-step process involving the reaction of two different starting materials. The first step involves the synthesis of perazine, which is subsequently reacted with maleic acid to form perazine dimaleate.", "Starting Materials": [ "Hydrazine hydrate", "4-Chloro-2-methyl-9H-thioxanthen-9-one", "Maleic acid" ], "Reaction": [ "Step 1: Synthesis of Perazine", "a. 4-Chloro-2-methyl-9H-thioxanthen-9-one is reacted with hydrazine hydrate in the presence of a catalyst like copper (II) oxide to form 4-chloro-2-methylthioxanthene-9-one hydrazone.", "b. The hydrazone is then cyclized to form perazine.", "Step 2: Formation of Perazine Dimaleate", "a. Perazine is reacted with maleic acid in the presence of a solvent like ethanol to form perazine dimaleate.", "b. The product is then purified through recrystallization to obtain the final compound." ] } | |

CAS 编号 |

14516-56-4 |

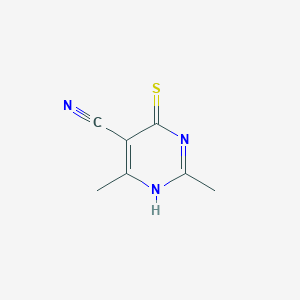

分子式 |

C24H29N3O4S |

分子量 |

455.6 g/mol |

IUPAC 名称 |

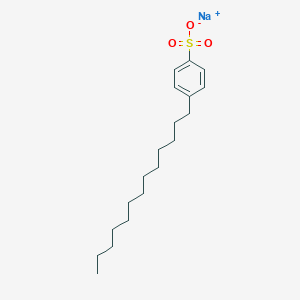

(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI 键 |

UASWVXBJEDDYKU-BTJKTKAUSA-N |

手性 SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

规范 SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Pictograms |

Health Hazard |

相关CAS编号 |

84-97-9 (Parent) |

同义词 |

Dihydrochloride, Perazine Maleate, Perazine Perazine Perazine Dihydrochloride Perazine Maleate Perazine Maleate (1:1) Perazine Maleate (1:2) Pernazine Taxilan |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Perazine Dimaleate interact in the brain and what are the downstream effects?

A: While the exact mechanism of action remains unclear, research suggests that chronic Perazine Dimaleate administration can modulate the brain's inflammatory response. Specifically, it appears to reduce the levels of Interleukin-1 beta (IL-1β) in various brain regions, including the hypothalamus, striatum, and frontal cortex, following exposure to lipopolysaccharide (LPS), a potent inflammatory stimulant. [] This modulation of IL-1β levels may be linked to Perazine Dimaleate's antipsychotic effects, although further research is needed to confirm this. []

Q2: What is the relationship between the structure of phenothiazines like Perazine Dimaleate and their binding affinity to biological targets?

A: Studies have shown a correlation between the structure of phenothiazines and their binding to pectin, a model for biological membranes. Hydrophobicity appears to be a key factor, with more hydrophobic phenothiazines exhibiting stronger binding. [] Additionally, for drugs with the same side chain at the 10-position, the size of the substituent at the 2-position influences binding, with bulkier substituents leading to increased binding. [] This suggests that both hydrophobic interactions and steric factors play a role in determining binding affinity.

Q3: What analytical techniques are commonly employed to study Perazine Dimaleate?

A: Several analytical methods are used to investigate Perazine Dimaleate. Spectrofluorometry is a sensitive method for quantifying Perazine Dimaleate in both pure form and pharmaceutical formulations. [] This technique relies on the drug's fluorescence properties and allows for determination in the presence of common excipients. [] Additionally, spectrophotometry, exploiting the formation of a Prussian blue complex, offers another simple and sensitive approach for quantifying Perazine Dimaleate in pharmaceutical samples. [] High-performance liquid chromatography (HPLC) is employed to measure Perazine Dimaleate and its metabolites in biological samples, such as plasma and brain tissue. []

Q4: How does Perazine Dimaleate interact with serum proteins like Bovine Serum Albumin (BSA)?

A: Perazine Dimaleate binds to BSA, a major carrier protein in the blood. [] This interaction has been studied using various techniques, including voltammetry, fluorescence spectroscopy, UV-Vis spectroscopy, and molecular docking. [] These studies reveal that the binding occurs spontaneously and alters the electrochemical and spectroscopic properties of both Perazine Dimaleate and BSA. [] Understanding this interaction is crucial as it can influence the drug's distribution, efficacy, and potential for interactions with other medications.

Q5: Can you elaborate on the application of computational chemistry in understanding Perazine Dimaleate?

A: While the provided abstracts lack specific details on computational studies of Perazine Dimaleate, molecular docking simulations are mentioned in the context of its interaction with BSA. [] Molecular docking allows researchers to predict the preferred orientation and binding affinity of Perazine Dimaleate within the BSA binding site. This information can provide insights into the molecular basis of drug-protein interactions and guide the development of new drugs with improved pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。